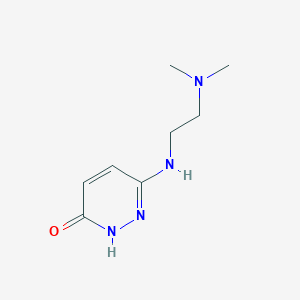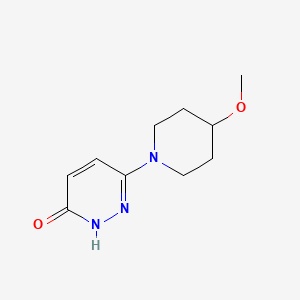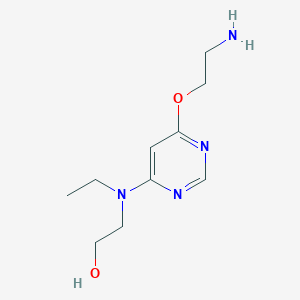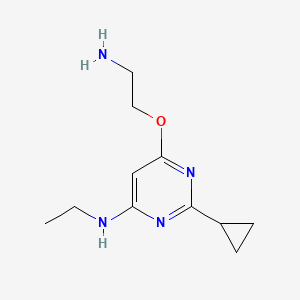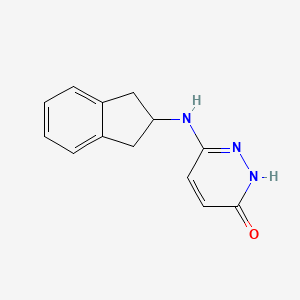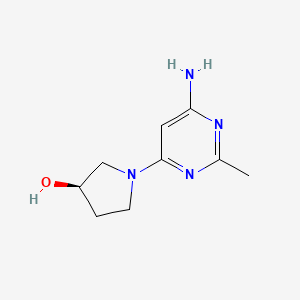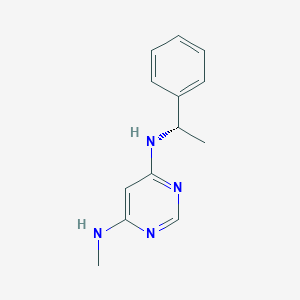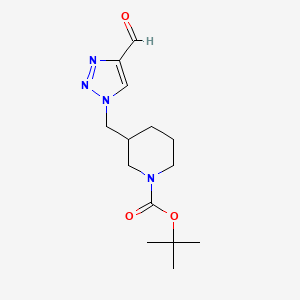
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Descripción general
Descripción
“tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 915370-15-9 . It has a molecular weight of 280.33 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-11(5-7-16)17-8-10(9-18)14-15-17/h8-9,11H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid at room temperature . It has a molecular weight of 280.33 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Intermediates
The chemical compound tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Its significance is highlighted in the synthesis of small molecule anticancer drugs, where it serves as an important intermediate. For example, a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, was established, showing its utility in developing drugs targeting dysfunctional signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway. This method involved nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a total yield of 71.4% (Zhang et al., 2018).
Biological Activity
The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another derivative, demonstrates the compound's role in producing biologically active compounds like crizotinib. This process starts from tert-butyl-4-hydroxypiperdine-1-carboxylate, confirming the importance of tert-butyl piperidine-1-carboxylate derivatives in medicinal chemistry and drug design, with a total yield of 49.9% (Kong et al., 2016).
Drug Development Applications
In the realm of drug development, compounds like tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate serve as key intermediates for drugs such as Vandetanib. The synthesis involves acylation, sulfonation, and substitution steps, highlighting the compound's utility in creating targeted therapies, with an overall yield of 20.2% (Wang et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-[(4-formyltriazol-1-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-6-4-5-11(7-17)8-18-9-12(10-19)15-16-18/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWBHASBKFEMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


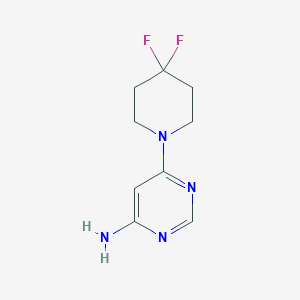
![N-methyl-6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1479376.png)
